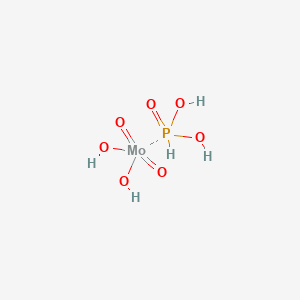
dihydroxy(dioxo)molybdenum;phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(dioxo)molybdenum;phosphonic acid is a compound that combines the properties of molybdenum and phosphonic acid Molybdenum is a transition metal known for its role in various biological and industrial processes, while phosphonic acid is a phosphorus-containing compound with significant chemical reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxy(dioxo)molybdenum;phosphonic acid typically involves the reaction of molybdenum oxide with phosphonic acid. One common method is the hydrolysis of phosphorus trichloride with water or steam, followed by the reaction with molybdenum oxide . The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as 31P NMR spectroscopy are used to monitor the composition of the reaction mixture and ensure the desired product is obtained . The use of advanced purification methods, such as crystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroxy(dioxo)molybdenum;phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of molybdenum and phosphonic acid moieties, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions can produce molybdenum(IV) species .
Wissenschaftliche Forschungsanwendungen
Dihydroxy(dioxo)molybdenum;phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties . In medicine, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . In industry, it is used in the production of advanced materials and as a component in corrosion inhibitors .
Wirkmechanismus
The mechanism of action of dihydroxy(dioxo)molybdenum;phosphonic acid involves its interaction with molecular targets and pathways. The molybdenum center can undergo redox cycling between different oxidation states, facilitating electron transfer reactions. The phosphonic acid moiety can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and stability . These interactions enable the compound to exert its effects in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dihydroxy(dioxo)molybdenum;phosphonic acid include other molybdenum complexes with different ligands, such as dioxo-molybdenum(VI) complexes with thiolate ligands . Phosphorous acid and its derivatives, such as phosphonic acids, also share similarities in terms of their chemical structure and reactivity .
Uniqueness: What sets this compound apart from similar compounds is the combination of molybdenum and phosphonic acid moieties, which provides unique redox properties and coordination chemistry. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
H5MoO7P |
|---|---|
Molekulargewicht |
243.96 g/mol |
IUPAC-Name |
dihydroxy(dioxo)molybdenum;phosphonic acid |
InChI |
InChI=1S/Mo.H3O3P.2H2O.2O/c;1-4(2)3;;;;/h;4H,(H2,1,2,3);2*1H2;;/q+2;;;;;/p-2 |
InChI-Schlüssel |
DRXGWTUAIWQOKN-UHFFFAOYSA-L |
Kanonische SMILES |
OP(=O)O.O[Mo](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)
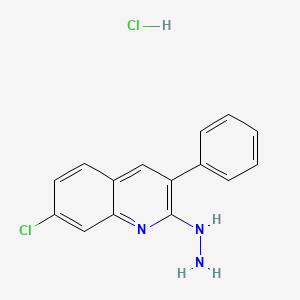

![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
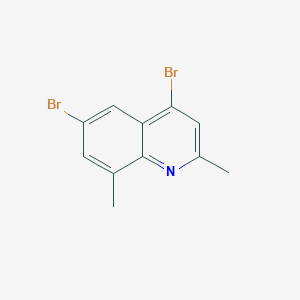


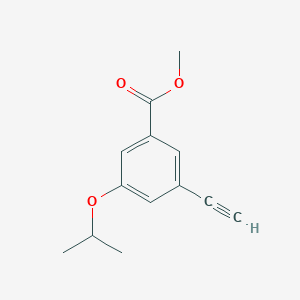

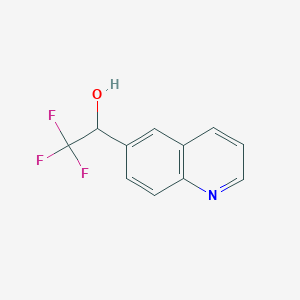



![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
